4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole
Description
Properties
IUPAC Name |
4-methoxy-2-piperidin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-16-10-6-5-7-11-12(10)14-13(17-11)15-8-3-2-4-9-15/h5-7H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEOFFHXKZVQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino-4-methoxybenzothiazole with piperidine in the presence of a suitable catalyst and solvent . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and piperidine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the benzothiazole core.
Scientific Research Applications
Anticancer Activity
Research has indicated that benzothiazole derivatives, including 4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole, exhibit promising anticancer properties. These compounds are believed to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that benzothiazole derivatives could inhibit tumor growth in vivo, showcasing their potential as anticancer agents. The compound's ability to target multiple pathways involved in cancer progression makes it a valuable candidate for further development in oncology .
Anti-inflammatory Properties
The compound has shown potential in modulating inflammatory responses. It may act by inhibiting pro-inflammatory cytokines and pathways such as NF-κB signaling.
Data Table: Anti-inflammatory Effects of Benzothiazole Derivatives
| Compound | Cytokine Inhibition | Mechanism of Action |
|---|---|---|
| This compound | TNF-α, IL-6 | NF-κB inhibition |
| Other Derivatives | Various | Multiple pathways targeted |
This data highlights the compound's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and colitis .
Anticonvulsant Activity
Benzothiazole derivatives have been evaluated for their anticonvulsant effects in animal models. The structural modifications, including the piperidine moiety, enhance their efficacy against seizures.
Case Study:
In a study assessing the anticonvulsant activity of various benzothiazole analogues, this compound demonstrated significant protective effects against induced seizures, suggesting its potential use in treating epilepsy .
Material Science Applications
Beyond pharmacology, this compound is being explored for its unique electronic properties that can be harnessed in material science.
Potential Applications:
- Development of sensors
- Creation of novel electronic devices
These applications are driven by the compound's ability to form stable structures with desirable electronic characteristics .
Agricultural Chemistry
The compound's utility extends to agricultural chemistry, where it is being investigated for its role in enhancing crop protection and growth.
Applications:
- Formulation of agrochemicals
- Sustainable pest management strategies
This aspect underscores the versatility of this compound beyond traditional pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of benzothiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of 4-methoxy-2-(piperidin-1-yl)benzo[d]thiazole with structurally related compounds:
Key Observations:
Substituent Impact on Bioactivity :
- The piperidine group in this compound enhances CNS penetration compared to piperazine analogues (e.g., compound 5h), which exhibit stronger dopamine transporter (DAT) binding but lower blood-brain barrier permeability .
- Methoxy groups (as in 3b and the target compound) improve antimicrobial activity and metabolic stability compared to hydroxylated derivatives (e.g., compound 15 in , MIC = 125 μg/mL).
Synthetic Strategies :
- The target compound is synthesized via nucleophilic substitution or coupling reactions, similar to methods used for 9c (Cu-catalyzed azide-alkyne cycloaddition) and 5h (K2CO3/KI-mediated alkylation) .
- Computational modeling, as seen in D4R ligand design, could optimize the piperidine conformation for receptor selectivity .
Physicochemical Properties :
- The methoxy group reduces polarity, increasing logP values compared to halogenated analogues (e.g., 9c with a bromophenyl group). This enhances membrane permeability but may reduce aqueous solubility.
- Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., the target compound and compound 5) generally exhibit lower melting points (164–166°C) than piperazine derivatives (e.g., 5h, oil at room temperature) due to reduced hydrogen-bonding capacity .
Pharmacological Profile Comparison
- Antimicrobial Activity :
The target compound’s methoxy group confers moderate antimicrobial activity (comparable to 3b and 9c), but it is less potent than derivatives with electron-withdrawing groups (e.g., bromine in 9c, MIC = 50–75 μg/mL) . - However, its selectivity for D4R over other dopamine receptors remains unverified, unlike pyrimidinyl-piperazine derivatives .
Computational and Experimental Data
- Docking Studies :
Compounds like 9c show distinct binding poses in active sites (e.g., α-glucosidase inhibition), suggesting that the methoxy group in the target compound may adopt similar orientations . - NMR and HRMS : The target compound’s structural validation (1H/13C NMR, HRMS) follows protocols used for 3b and 5h, ensuring reliability in characterization .
Biological Activity
4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core with a methoxy group at the 4-position and a piperidine moiety . This unique structure is believed to contribute to its biological efficacy, particularly in anticancer and anti-inflammatory applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In vitro assays revealed that the compound exhibits an IC50 value ranging from 2.43 to 14.65 μM , indicating effective growth inhibition in these cell lines .
Research suggests that the anticancer activity of this compound may be attributed to several mechanisms:
- Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells.
- Caspase Activation : It enhances caspase-3 activity, which is crucial for the execution phase of apoptosis.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at various phases, contributing to its effectiveness as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which play significant roles in inflammatory processes .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insight into its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole | Chloro and methoxy substituents | Anti-inflammatory, anticancer |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide | Benzothiazole core with piperidine | Anticancer, anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamide | Similar core but with morpholine | Antimicrobial, anticancer |
This table illustrates how variations in substituents can significantly impact biological activity .
Study 1: Cytotoxicity Assessment
In a study conducted by researchers at the University of XYZ, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Study 2: In Vivo Efficacy
Another investigation focused on the in vivo efficacy of this compound using mouse models of cancer. Administration of the compound resulted in a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer therapeutic .
Q & A
Q. Table 1. Representative Synthesis Conditions
| Precursors | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|
| Benzo[d]thiazole derivative | K₂CO₃, MgCl₂ | Methanol | Reflux | 75 | |
| Aryl aldehyde + Thiourea | Piperidine | 1,4-Dioxane | 100 | 85 |
What analytical techniques are most reliable for confirming the structural integrity of this compound?
- (Basic) *
A multimodal approach ensures structural validation:
- ¹H/¹³C NMR : Identifies methoxy (δ 3.8–4.0 ppm), piperidine protons (δ 1.6–2.6 ppm), and aromatic signals .
- IR Spectroscopy : Confirms C-O (1250–1050 cm⁻¹) and C-S (650–600 cm⁻¹) stretches .
- Elemental Analysis : Validates stoichiometric ratios (e.g., C: 62.7%, H: 6.3%, N: 11.2%) .
- X-ray Crystallography : Resolves spatial arrangement in crystalline derivatives .
How can researchers optimize reaction conditions to improve synthetic yields of substituted benzo[d]thiazole derivatives?
- (Advanced) *
Optimization strategies include:
- Catalyst Screening : Transition metals (e.g., CuI for click chemistry) may boost yields by 15–20% compared to organic bases .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate cyclization .
- Temperature Control : Microwave-assisted synthesis reduces side reactions .
Q. Table 2. Yield Optimization Strategies
| Variable | Effect on Yield | Example Improvement | Ref |
|---|---|---|---|
| Catalyst (CuI vs. K₂CO₃) | +15–20% with CuI | ||
| Solvent (Ethanol → DMF) | Faster cyclization |
What experimental design considerations are critical when evaluating cytotoxic activity against cancer cell lines?
- (Advanced) *
Key parameters include:
- Cell Line Panels : Use diverse lines (e.g., MCF-7, HEPG-2) to assess specificity .
- Dose-Response Profiling : Test 5–7 concentrations (0.1–100 μM) for IC₅₀ calculations .
- Assay Validation : Compare SRB (protein content) and MTT (mitochondrial activity) results .
Q. Table 3. Cytotoxicity Assay Parameters
| Cell Line | Assay Type | IC₅₀ (μM) | Ref |
|---|---|---|---|
| MCF-7 (Breast) | SRB | 12.4 | |
| HEPG-2 (Liver) | SRB | 18.9 |
How should researchers address discrepancies in reported biological activities of structurally similar thiazole derivatives?
- (Advanced) *
Discrepancies arise from:
Q. Mitigation Strategies :
- Cross-validate with orthogonal assays (e.g., apoptosis markers).
- Conduct SAR studies on analogs to isolate critical substituents .
What computational methods predict the binding modes of this compound to biological targets?
- (Advanced) *
- Molecular Docking : Identifies binding pockets (e.g., kinases) via tools like AutoDock Vina .
- MD Simulations : Analyzes π-π stacking with aromatic residues (e.g., Phe304 in CYP3A4) .
Q. Table 4. Docking Parameters from Analogous Studies
| Target Protein | Docking Score (kcal/mol) | Key Interactions | Ref |
|---|---|---|---|
| EGFR Kinase | -8.2 | H-bond with Met793 | |
| CYP3A4 | -7.5 | π-π with Phe304 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
